ART615

Polθ Inhibitor Control

Researchers evaluating Polθ inhibitors require a validated negative control to distinguish on-target effects from assay artifacts. ART615 (CAS 3031765-75-7), the structurally matched inactive isomer of ART558, elicits <10% Polθ inhibition at 12 µM, providing a definitive baseline for biochemical, cellular (TMEJ reporter), and biophysical (DSF) assays. - Validated negative control for Polθ polymerase activity, DNA repair, and radiosensitization assays - <10% inhibition at 12 µM ensures no confounding target engagement - Structurally identical to active inhibitor ART558 except stereochemistry, controlling for scaffold-related artifacts - High purity (≥98%), available for immediate global shipping

Molecular Formula C21H21F3N4O2
Molecular Weight 418.4 g/mol
Cat. No. B12422555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameART615
Molecular FormulaC21H21F3N4O2
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C)C(=O)C2CC(CN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O
InChIInChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(7-12)27(3)20(30)18-9-15(29)11-28(18)19-16(10-25)17(21(22,23)24)8-13(2)26-19/h4-8,15,18,29H,9,11H2,1-3H3/t15-,18-/m1/s1
InChIKeyFAQDVYGMYVIYHD-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ART615: Negative Control for Polθ Studies


ART615 (CAS: 3031765-75-7; C21H21F3N4O2; MW: 418.41) is a high-purity synthetic isomer of the DNA polymerase theta (Polθ) inhibitor ART558 . It is characterized as the 'inactive' isomer and is specifically employed as a negative control compound in biochemical and cellular assays to validate the target-specific effects of active Polθ inhibitors .

Workflow Polθ inhibitor negative control
Selection Structurally matched isomer of ART558
Use Context Target-specificity validation in biochemical and cellular assays

ART615: Irreplaceable Polθ Negative Control


In studies targeting DNA polymerase theta (Polθ), the use of a structurally matched, inactive control compound is critical for isolating on-target effects from potential off-target activities or assay artifacts. ART615 is the structurally related isomer of the potent Polθ inhibitor ART558, differing only in stereochemistry, and is the validated control for this chemical series [1]. Generic inactive compounds or vehicle controls (e.g., DMSO) cannot account for the same physicochemical properties, solubility profile, or potential non-specific binding events associated with the active inhibitor's chemical scaffold [2]. Substitution of ART615 with an unrelated molecule compromises the scientific rigor of the experiment, as demonstrated by its unique behavior in thermal stability and cellular repair assays [2].

Scaffold Property Mismatch
Generic controls (e.g., DMSO) may not account for solubility profile, non-specific binding, or physicochemical properties of the active inhibitor scaffold.
Assay Interpretation Shift
Unrelated inactive molecules may alter thermal stability and cellular repair assay outcomes, risking misinterpretation of target-specific effects.

Quantitative Evidence for ART615 as Polθ Control


Biochemical Polθ Inhibition

In a direct biochemical assay measuring Polθ polymerase activity, ART615 demonstrated negligible inhibition compared to its active isomer, ART558. While ART558 potently inhibited Polθ, ART615 was essentially inactive, confirming its suitability as a negative control [1].

Biochemical Polθ Inhibition
Head-to-head
>1500-fold lower potency
vs ART558 IC50 7.9 nM
Supports negative-control interpretation
Biochemical polymerase assay
Polθ Inhibitor Control

Cellular TMEJ Reporter Assay

In a cellular assay using a NanoLuciferase-encoding Theta-Mediated End Joining (TMEJ) reporter, ART558 inhibited repair in a dose-dependent manner, while ART615 showed no inhibitory effect. This functional assay directly links biochemical inactivity to a lack of cellular pathway modulation [1].

Cellular TMEJ Reporter
Head-to-head
ART615: No inhibition vs ART558 EC50 150 nM
Cellular assay control validation
TMEJ reporter assay in U2OS cells
TMEJ Reporter Assay DNA Repair

Polθ Thermal Stabilization Assay

Differential scanning fluorimetry (DSF) assays demonstrated that ART558, but not ART615, induces a DNA-dependent thermal stabilization of the Polθ protein. This indicates a lack of target engagement by ART615, further supporting its role as a genuine inactive control [1].

Polθ Thermal Stabilization
Head-to-head
ART615: No thermal shift vs ART558: Significant DNA-dependent stabilization
No target engagement detected
Differential scanning fluorimetry
Differential Scanning Fluorimetry Target Engagement Polθ

Cellular Radiosensitization Assay

In a clonogenic survival assay using Polq wildtype mouse embryonic stem cells, treatment with ART558 induced significant radiosensitization, a hallmark of Polθ inhibition. In contrast, treatment with ART615 did not result in any radiosensitization, proving its lack of on-target functional consequence [1].

Cellular Radiosensitization
Head-to-head
ART615: No radiosensitization (p>0.1) vs ART558: Significant radiosensitivity
Phenotypic control confirmation
Clonogenic survival assay in mouse ES cells
Synthetic Lethality Radiosensitivity Cancer

DNA Polymerase Selectivity

ART558 is highly selective for Polθ, showing no inhibition of other human DNA polymerases (Polα, Polγ, Polη, Polν) at concentrations >120 µM. As the inactive isomer, ART615 shares this selectivity profile in that it also does not inhibit these off-target enzymes, but it crucially does not inhibit Polθ either [1]. This makes it a superior control compared to a broad-spectrum inactive molecule.

Polymerase Selectivity
Class-level
ART615 lacks off-target polymerase inhibition
Scaffold-based selectivity control
Data to verify for other polymerases
Selectivity Polymerase Control

ART615 Key Applications


Biochemical Polθ Assay Validation

Researchers performing in vitro Polθ polymerase activity assays (e.g., with recombinant protein) use ART615 as a negative control to set baseline activity. The quantitative evidence showing <10% inhibition at 12 µM [1] provides a clear benchmark to ensure that any observed reduction in activity by a test compound is due to genuine inhibition rather than assay interference or solvent effects.

Cellular DNA Repair On-Target Confirmation

In cellular models, particularly those using TMEJ reporter assays, ART615 is essential to confirm that observed DNA repair defects are specifically due to Polθ inhibition [1]. The lack of effect by ART615 in these functional assays demonstrates that the cellular phenotype is not caused by a general cytotoxicity or off-target activity associated with the chemical scaffold.

Radiosensitization & Synthetic Lethality Control

When evaluating novel Polθ inhibitors for their ability to radiosensitize HR-deficient cancer cells, ART615 serves as a critical control to rule out scaffold-related artifacts [1]. The absence of a radiosensitizing effect with ART615 in Polq wildtype cells validates that the sensitization observed with active inhibitors is an on-target, Polθ-dependent phenomenon.

Biophysical Target Engagement Studies

In biophysical assays such as differential scanning fluorimetry (DSF), ART615 is used as a non-binding reference compound. The lack of a thermal shift with ART615 [1] confirms that any stabilization observed with active inhibitors like ART558 is a direct consequence of specific target binding, and not a result of non-specific protein-ligand interactions.

Application
Selection Property
Validation Focus
Application: Biochemical Polθ assay control
Property: Isomer-matched negative control
Validation Focus: Polθ inhibition baseline verification
Application: Cellular DNA repair on-target confirmation
Property: Scaffold-matched inactive probe
Validation Focus: On-target DNA repair modulation confirmation
Application: Radiosensitization & synthetic lethality control
Property: Phenotypic control compound
Validation Focus: On-target radiosensitization validation
Application: Biophysical target engagement (DSF) control
Property: Non-binding reference isomer
Validation Focus: Thermal shift specificity confirmation
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